1,2,5-Oxadiazol-3-amine, 4,4'-(1,4,2,5-dioxadiazine-3,6-diyl)bis-
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Overview
Description
1,2,5-Oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- is a complex heterocyclic compound that belongs to the family of oxadiazoles These compounds are known for their diverse applications in various fields, including energetic materials, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- typically involves the reaction of 3,4-diaminofurazan with appropriate reagents to form the desired heterocyclic system. . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives, which are useful in energetic materials.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted oxadiazoles and dioxadiazines, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
1,2,5-Oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the oxadiazole and dioxadiazine rings .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-nitrofurazan-3-yl)-1,2,5-oxadiazole: Known for its high thermal stability and use in energetic materials.
3,4-Bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Used in the synthesis of various heterocyclic systems and energetic materials.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: Investigated for its pharmacological activity and potential as a drug candidate.
Uniqueness
1,2,5-Oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- stands out due to its dual ring structure, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications, from materials science to pharmaceuticals .
Properties
CAS No. |
147085-15-2 |
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Molecular Formula |
C6H4N8O4 |
Molecular Weight |
252.15 g/mol |
IUPAC Name |
4-[6-(4-amino-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazin-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C6H4N8O4/c7-3-1(9-17-11-3)5-13-16-6(14-15-5)2-4(8)12-18-10-2/h(H2,7,11)(H2,8,12) |
InChI Key |
KDKCQOGAMSFYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1N)C2=NOC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
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